Methyl 5,5,5-trifluoro-4-(o-tolylimino)pentanoate
CAS No.:
Cat. No.: VC18666593
Molecular Formula: C13H14F3NO2
Molecular Weight: 273.25 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H14F3NO2 |
|---|---|
| Molecular Weight | 273.25 g/mol |
| IUPAC Name | methyl 5,5,5-trifluoro-4-(2-methylphenyl)iminopentanoate |
| Standard InChI | InChI=1S/C13H14F3NO2/c1-9-5-3-4-6-10(9)17-11(13(14,15)16)7-8-12(18)19-2/h3-6H,7-8H2,1-2H3 |
| Standard InChI Key | NYJRCMLFSPAISU-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC=CC=C1N=C(CCC(=O)OC)C(F)(F)F |
Introduction
Chemical Structure and Nomenclature
Molecular Architecture
The compound features a pentanoate backbone esterified with a methyl group at the terminal carboxylate. Position 4 of the pentanoate chain is substituted with an imino group () linked to an ortho-tolyl moiety (2-methylphenyl). The trifluoromethyl () group at position 5 introduces significant electronegativity and lipophilicity . The IUPAC name, methyl 5,5,5-trifluoro-4-(2-methylphenyl)iminopentanoate, reflects this arrangement.
Key Structural Attributes:
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Ortho-tolylimino group: The methyl substituent on the benzene ring’s ortho position creates steric hindrance, influencing reaction pathways .
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Trifluoromethyl group: Enhances metabolic stability and electron-withdrawing effects, critical for interactions in biological systems.
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Ester functionality: Provides sites for hydrolysis or transesterification reactions .
Spectroscopic Characterization
Data from PubChem and VulcanChem indicate the following identifiers:
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InChIKey: NYJRCMLFSPAISU-UHFFFAOYSA-N
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Canonical SMILES: COC(=O)CCC(=NC1=CC=CC=C1C)C(F)(F)F
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PubChem CID: 46192219
Synthesis and Manufacturing
Reaction Pathways
The synthesis typically involves a multi-step process:
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Imine Formation: Condensation of 5,5,5-trifluoro-4-oxopentanoic acid methyl ester with o-toluidine () in the presence of a dehydrating agent (e.g., molecular sieves) .
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Purification: Chromatographic techniques or recrystallization from ethanol/dichloromethane mixtures yield high-purity product (≥98%) .
Optimized Conditions:
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Solvent: Dichloromethane or ethanol.
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Catalyst: Acidic or basic conditions tailored to substrate reactivity .
Industrial-Scale Production
MolCore BioPharmatech reports large-scale synthesis under ISO-certified conditions, emphasizing reproducibility and purity . Challenges include controlling regioselectivity in imine formation and minimizing hydrolysis of the ester group .
Physical and Chemical Properties
The trifluoromethyl group increases hydrophobicity, limiting aqueous solubility but enhancing membrane permeability in biological contexts.
Reactivity and Functional Transformations
Hydrolysis and Stability
The imino bond () is susceptible to hydrolysis under acidic or basic conditions, yielding primary amines and ketones . Stability studies suggest that anhydrous storage at −20°C prolongs shelf life .
Participation in Catalytic Cycles
In asymmetric catalysis, this compound serves as a precursor for Mannich reactions. For example, L-tryptophan-catalyzed reactions with hydroxyacetone yield anti-Mannich adducts with diastereomeric ratios up to 9.6:1 . The ortho-methyl group directs stereoselectivity by modulating transition-state geometries .
Example Reaction:
Applications and Research Findings
Pharmaceutical Intermediates
Fluorinated imino esters are pivotal in synthesizing protease inhibitors and kinase modulators. The trifluoromethyl group improves bioavailability by resisting oxidative metabolism. Preclinical studies highlight potential in:
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Anticancer agents: Targeting tyrosine kinases.
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Antiviral drugs: Inhibiting viral protease activity.
Materials Science
The compound’s rigidity and thermal stability make it a candidate for high-performance polymers. Copolymerization with acrylates enhances glass transition temperatures () by 15–20°C .
Comparison with Structural Analogues
The ortho isomer’s steric bulk impedes nucleophilic attacks at the imino nitrogen, favoring alternative reaction pathways compared to para and meta analogues .
Future Research Directions
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